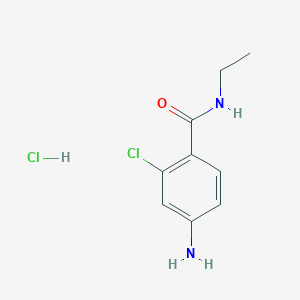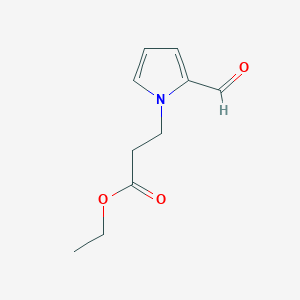
ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate
説明
Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound with a linear formula of C9H13NO2 . It is related to the class of compounds known as pyrrole alkaloids .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrole ring attached to a propanoate ester group . The InChI code for this compound is 1S/C9H13NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h3-4,6-7H,2,5,8H2,1H3 .科学的研究の応用
Biodegradation and Fate in Environment
The research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into how similar compounds degrade in environmental contexts. It emphasizes the roles of microorganisms in breaking down such compounds aerobically and the potential for bioremediation strategies in contaminated sites. Microorganisms capable of degrading ETBE could offer clues to how similar compounds like ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate might interact with environmental factors (Thornton et al., 2020).
Biomarkers for Health Studies
Another significant application is the use of chemical compounds as biomarkers in health studies. For instance, the study of human urinary carcinogen metabolites sheds light on the potential of specific compounds to serve as indicators for environmental and lifestyle exposures related to cancer risk. Such research underscores the utility of chemical markers in epidemiological studies and public health interventions (Hecht, 2002).
Understanding Ethylene's Role in Plant Biology
The study of ethylene and its precursors in plants offers valuable insights into the hormonal regulation of plant growth and development. Ethylene is a critical hormone in plants, and research into its synthesis, signaling, and effects helps in understanding plant responses to environmental stresses and in developing strategies for improving crop resilience and productivity. The precursor molecule, 1-aminocyclopropane-1-carboxylic acid (ACC), and its role beyond ethylene synthesis highlight the complexity of plant hormonal networks and their potential applications in agriculture (Van de Poel & Van Der Straeten, 2014).
Advanced Materials and Chemical Engineering
Research into the chemical recycling of poly(ethylene terephthalate) (PET) showcases the application of chemical processes in addressing environmental concerns related to plastic waste. This area of research highlights the potential for chemical compounds and processes to contribute to sustainability and waste reduction efforts in the materials science and engineering fields (Karayannidis & Achilias, 2007).
作用機序
Target of Action
Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that pyrrole compounds often interact with biological targets through hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
Pyrrole compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrole compounds are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
特性
IUPAC Name |
ethyl 3-(2-formylpyrrol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)5-7-11-6-3-4-9(11)8-12/h3-4,6,8H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJDVBNRYXLWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



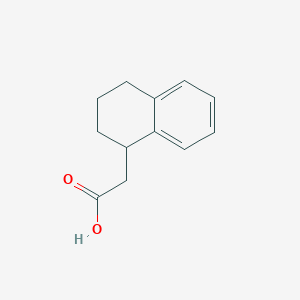
![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)
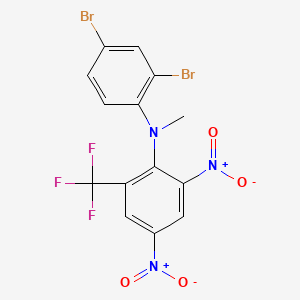
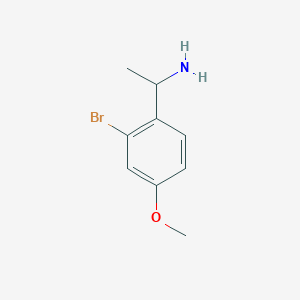
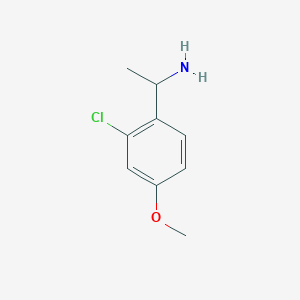
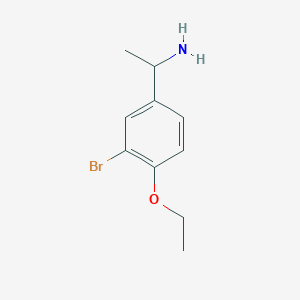
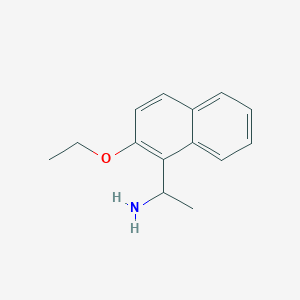
![3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3147972.png)
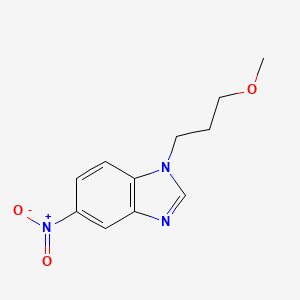
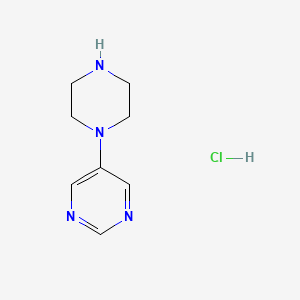
![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)

